molecular formula C13H19N3O2 B6186419 benzyl N-(1,4-diazepan-6-yl)carbamate CAS No. 2639414-51-8

benzyl N-(1,4-diazepan-6-yl)carbamate

Cat. No. B6186419
CAS RN: 2639414-51-8
M. Wt: 249.3
InChI Key:
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Description

Benzyl N-(1,4-diazepan-6-yl)carbamate (BDC) is an organic compound that is widely used in scientific research and laboratory experiments. BDC is a derivative of carbamate, an organic compound with the general formula R-N-C(O)-O-R'. It is a white, odorless solid that is soluble in water and alcohol. BDC has a wide range of applications in the scientific research field, including its use as a catalyst in organic synthesis and its ability to modulate the activity of enzymes. Furthermore, BDC has been used in biochemical and physiological experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

Benzyl N-(1,4-diazepan-6-yl)carbamate is a competitive inhibitor of certain enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from binding to its substrate. This prevents the enzyme from catalyzing the reaction and thus reduces its activity. Furthermore, this compound has been found to bind to the active site of certain enzymes and cause a conformational change in the enzyme, which further reduces its activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, this compound has been found to have an effect on the activity of certain hormones, including the hormones insulin and glucagon.

Advantages and Limitations for Lab Experiments

Benzyl N-(1,4-diazepan-6-yl)carbamate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. Furthermore, this compound is soluble in both water and alcohol, making it easy to use in aqueous solutions. However, this compound is not suitable for use in experiments involving high temperatures, as it is not thermally stable.

Future Directions

There are a number of possible future directions for research involving benzyl N-(1,4-diazepan-6-yl)carbamate. One potential area of research is to explore the use of this compound as a drug delivery system, as it has been found to be a competitive inhibitor of certain enzymes. Additionally, further research could be conducted to investigate the effects of this compound on other hormones and enzymes, as well as its potential applications in other areas of scientific research. Furthermore, research could be conducted to investigate the potential toxicological effects of this compound, as well as its potential interactions with other compounds. Finally, research could be conducted to explore the use of this compound as a catalyst in organic synthesis, as it has been found to be a highly effective catalyst for the formation of carbon-carbon bonds.

Synthesis Methods

Benzyl N-(1,4-diazepan-6-yl)carbamate can be synthesized through a variety of methods, including the condensation of 1,4-diazepan-6-yl chloride with benzyl alcohol. This method involves the reaction of 1,4-diazepan-6-yl chloride with benzyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, to form this compound. The reaction is carried out at room temperature and the product is isolated by filtration.

Scientific Research Applications

Benzyl N-(1,4-diazepan-6-yl)carbamate has a wide range of applications in the scientific research field. It is commonly used as a catalyst in organic synthesis, as it is able to promote the formation of carbon-carbon bonds. This compound is also used to modulate the activity of enzymes, as it has been found to be a competitive inhibitor of certain enzymes. Furthermore, this compound has been used in biochemical and physiological experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-(1,4-diazepan-6-yl)carbamate involves the reaction of benzyl chloroformate with 1,4-diazepan-6-amine in the presence of a base to form the desired product.", "Starting Materials": [ "Benzyl chloroformate", "1,4-diazepan-6-amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 1,4-diazepan-6-amine to a solution of benzyl chloroformate in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with dichloromethane", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

2639414-51-8

Molecular Formula

C13H19N3O2

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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